methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out in the presence of a catalyst such as alumina-silica-supported manganese dioxide (MnO2) in water, yielding the desired product in high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.
Scientific Research Applications
Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
- 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Uniqueness
Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its fluorophenyl group, in particular, enhances its potential as a drug candidate by improving its pharmacokinetic properties.
Biological Activity
Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS Number: 1093236-61-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C11H10FN3O2 |
Molecular Weight | 235.21 g/mol |
IUPAC Name | methyl 5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylate |
Canonical SMILES | COC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)F |
Synthesis
The synthesis of this compound typically involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. The reaction is often catalyzed by alumina-silica-supported manganese dioxide (MnO2) in an aqueous medium, yielding high yields of the desired product .
The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to various biological effects. For instance, it has been shown to exhibit antimicrobial , anticancer , and anti-inflammatory properties through mechanisms such as enzyme inhibition and modulation of signaling pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxicity against various cancer cell lines:
- HeLa Cells : Exhibited a growth inhibition percentage of approximately 54.25% at certain concentrations.
- HepG2 Cells : Showed similar inhibition patterns with a mean growth percentage of around 38.44% .
The compound's mechanism involves the inhibition of tubulin polymerization, which is critical for cancer cell division, thereby arresting the cell cycle in the G2/M phase .
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha. Studies have indicated that it can reduce LPS-induced TNF-alpha release in cellular models, suggesting its potential in treating inflammatory diseases .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A study demonstrated that this compound significantly inhibited cell proliferation in HeLa and HepG2 cells with IC50 values ranging from low micromolar to sub-micromolar concentrations.
- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls .
Properties
Molecular Formula |
C11H10FN3O2 |
---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
methyl 5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H10FN3O2/c1-17-11(16)9-6-10(13)15(14-9)8-4-2-7(12)3-5-8/h2-6H,13H2,1H3 |
InChI Key |
QPZRPXNWBOBEQN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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